Oral Absorption: Amdinocillin Methylacetate Achieves >2-Fold Higher Peak Serum Levels than Pivmecillinam in Rats
In a head-to-head comparison in rats, oral administration of amdinocillin methylacetate resulted in a peak serum concentration (Cmax) of free mecillinam that was more than twice that achieved by an equivalent dose of pivmecillinam [1]. Specifically, the methylacetate ester achieved a Cmax of 42.7 μg/mL at 15 minutes post-dose, compared to 19.2 μg/mL for pivmecillinam at 30 minutes. The free acid, in contrast, reached a maximum of only 1.9 μg/mL [1].
| Evidence Dimension | Peak Serum Concentration (Cmax) of Free Mecillinam after Oral Administration |
|---|---|
| Target Compound Data | 42.7 μg/mL at 15 min post-dose |
| Comparator Or Baseline | Pivmecillinam: 19.2 μg/mL at 30 min; Free mecillinam: 1.9 μg/mL at 1 hr |
| Quantified Difference | Amdinocillin methylacetate Cmax is 2.22-fold higher than pivmecillinam and 22.5-fold higher than free acid. |
| Conditions | Oral administration in rats; serum concentrations measured over 6 hours post-dose; equivalent doses based on free acid content. |
Why This Matters
Higher peak serum concentrations can translate to improved antibacterial efficacy, particularly for time-dependent killing, and may allow for lower or less frequent dosing in preclinical models.
- [1] Busko-Oszczapowicz, I., et al. (1981). Esters of amidinepenicillins. U.S. Patent No. 4,341,779. Washington, DC: U.S. Patent and Trademark Office. (Table 1 data) View Source
